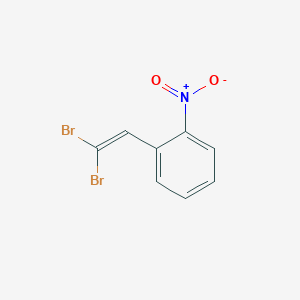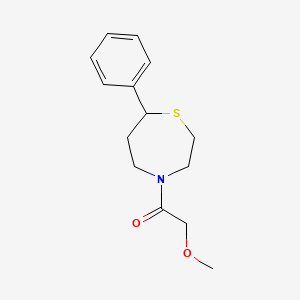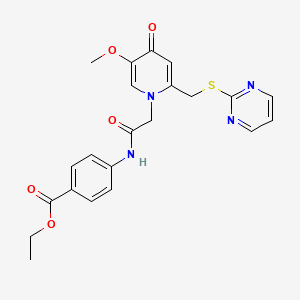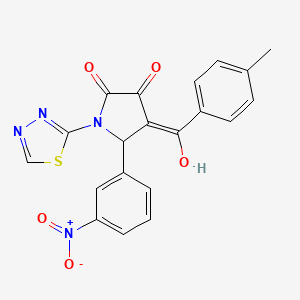
1-(2,2-Dibromoethenyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dibromoethenyl)-2-nitrobenzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which also contains a 2,2-dibromoethenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dibromoethenyl)-2-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to investigate the interaction of nitro compounds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can be synthesized through several methods, including the nitration of 1-(2,2-dibromoethenyl)benzene. The nitration reaction typically involves treating the starting material with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure the safety and efficiency of the process. The use of continuous flow reactors can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(2,2-dibromoethenyl)-2-aminobenzene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Hydroxy derivatives, alkylated derivatives.
Wirkmechanismus
The mechanism by which 1-(2,2-dibromoethenyl)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological studies, the nitro group can act as an electrophile, interacting with nucleophilic sites on biomolecules. In pharmaceutical applications, the nitro group may undergo reduction in the body, leading to the formation of active drug metabolites.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dibromoethenyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(2,2-Dibromoethenyl)benzene: Lacks the nitro group, resulting in different chemical reactivity.
2-Nitrobenzene: Contains a nitro group but lacks the dibromoethenyl group.
1,2-Dibromoethene: A simpler compound without the benzene ring or nitro group.
Uniqueness: The presence of both the nitro group and the dibromoethenyl group in this compound gives it unique chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,2-dibromoethenyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWIGUULRYFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)
![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![1-(benzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2842893.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
